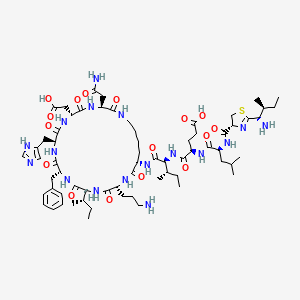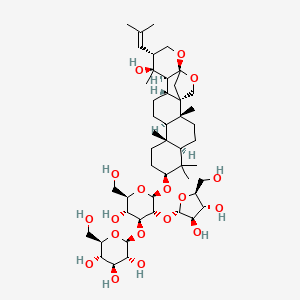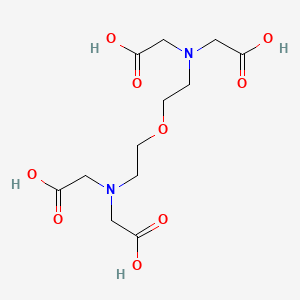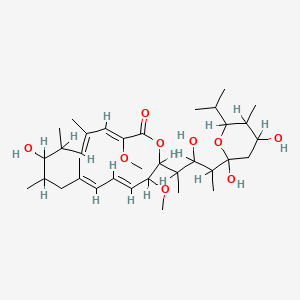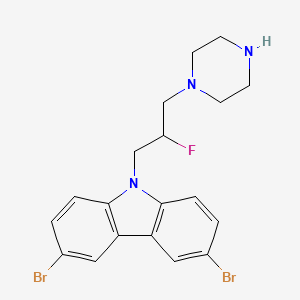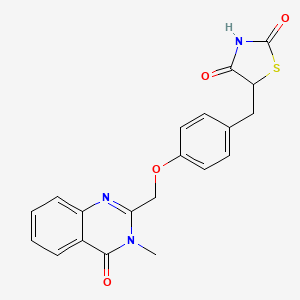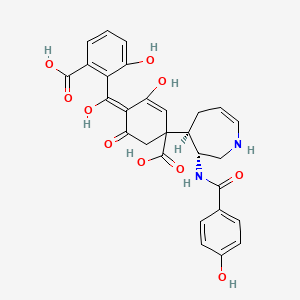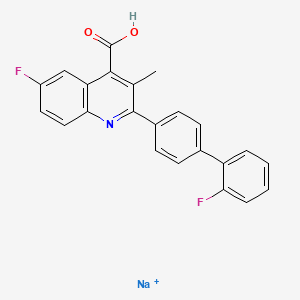
Brequinar sódico
Descripción general
Descripción
El brequinato de sodio es un inhibidor potente y selectivo de la enzima dihidroorotato deshidrogenasa. Esta enzima juega un papel crucial en la síntesis de novo de nucleótidos de pirimidina, que son esenciales para la síntesis de ADN y ARN. Al inhibir esta enzima, el brequinato de sodio bloquea eficazmente la síntesis de nucleótidos basados en pirimidina, inhibiendo así el crecimiento celular. El brequinato de sodio fue desarrollado por DuPont Pharmaceuticals en la década de 1980 y se ha investigado para diversas aplicaciones terapéuticas, como inmunosupresor y agente anticancerígeno .
Aplicaciones Científicas De Investigación
El brequinato de sodio se ha estudiado ampliamente por sus posibles aplicaciones en la investigación científica. En química, se utiliza como una herramienta para estudiar la inhibición de la dihidroorotato deshidrogenasa y sus efectos sobre la síntesis de nucleótidos de pirimidina. En biología, el brequinato de sodio se utiliza para investigar el papel de los nucleótidos de pirimidina en el crecimiento y la proliferación celular. En medicina, se ha explorado como un posible tratamiento para diversas enfermedades, incluido el cáncer, los trastornos autoinmunitarios y las infecciones virales . Además, el brequinato de sodio se ha investigado por su posible uso en la prevención del rechazo de xenotrasplantes en trasplantes .
Mecanismo De Acción
El principal mecanismo de acción del brequinato de sodio es la inhibición de la dihidroorotato deshidrogenasa, una enzima involucrada en la síntesis de novo de nucleótidos de pirimidina. Al bloquear esta enzima, el brequinato de sodio evita la formación de nucleótidos de pirimidina, que son esenciales para la síntesis de ADN y ARN. Esta inhibición conduce a una disminución de la proliferación y el crecimiento celular. Los objetivos moleculares del brequinato de sodio incluyen el sitio activo de la dihidroorotato deshidrogenasa, donde se une e inhibe la actividad de la enzima .
Análisis Bioquímico
Biochemical Properties
Brequinar sodium plays a crucial role in biochemical reactions by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the synthesis of DNA and RNA, thereby affecting cell proliferation. Brequinar sodium interacts with dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing the conversion of dihydroorotate to orotate . This interaction disrupts the pyrimidine biosynthesis pathway, leading to a decrease in nucleotide availability and subsequent inhibition of cell growth.
Cellular Effects
Brequinar sodium has significant effects on various types of cells and cellular processes. By inhibiting pyrimidine biosynthesis, it disrupts DNA and RNA synthesis, leading to reduced cell proliferation and increased cell death. In cancer cells, brequinar sodium has been shown to induce apoptosis and inhibit tumor growth . Additionally, brequinar sodium affects cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleotides required for these processes .
Molecular Mechanism
The molecular mechanism of brequinar sodium involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the pyrimidine biosynthesis pathway. By binding to the active site of dihydroorotate dehydrogenase, brequinar sodium prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate . This inhibition leads to a decrease in pyrimidine nucleotide synthesis, resulting in reduced DNA and RNA production. The reduction in nucleotide availability affects various cellular processes, including cell proliferation, gene expression, and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of brequinar sodium have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that brequinar sodium can induce long-term inhibition of dihydroorotate dehydrogenase, leading to sustained depletion of pyrimidine nucleotides and prolonged effects on cell proliferation . Additionally, the compound’s stability and degradation rates can influence its efficacy and toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of brequinar sodium vary with different dosages in animal models. At lower doses, brequinar sodium has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, the compound can cause toxic effects, including myelosuppression, mucositis, and skin rash . These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Brequinar sodium is involved in the de novo pyrimidine biosynthesis pathway, where it inhibits dihydroorotate dehydrogenase, a key enzyme in this pathway . This inhibition leads to a reduction in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA production. The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to disrupt nucleotide synthesis and alter cellular metabolism .
Transport and Distribution
The transport and distribution of brequinar sodium within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Brequinar sodium is known to be distributed to different tissues, where it exerts its inhibitory effects on dihydroorotate dehydrogenase . The compound’s localization and accumulation within specific tissues can affect its therapeutic efficacy and toxicity .
Subcellular Localization
Brequinar sodium’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where dihydroorotate dehydrogenase is located . This localization allows brequinar sodium to effectively inhibit the enzyme and disrupt pyrimidine biosynthesis. Additionally, targeting signals and post-translational modifications may influence the compound’s distribution to specific compartments or organelles .
Métodos De Preparación
El brequinato de sodio se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de una forma sólida de ácido brequinárico con hidróxido de sodio en un solvente adecuado para producir una solución. El brequinato de sodio se cristaliza luego de esta solución para producir una forma polimórfica estable . Los métodos de producción industrial generalmente implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza mientras se minimiza la formación de impurezas.
Análisis De Reacciones Químicas
El brequinato de sodio experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del brequinato de sodio puede conducir a la formación de derivados de quinolina, mientras que la reducción puede producir compuestos de dihidroquinolina .
Comparación Con Compuestos Similares
El brequinato de sodio es único en su inhibición potente y selectiva de la dihidroorotato deshidrogenasa. Los compuestos similares que también inhiben esta enzima incluyen leflunomida y metotrexato. La leflunomida es un inhibidor de la dihidroorotato deshidrogenasa de uso clínico, mientras que el metotrexato es el inhibidor de la síntesis de pirimidina más utilizado . En comparación con estos compuestos, el brequinato de sodio ha mostrado una mayor potencia y selectividad para la dihidroorotato deshidrogenasa, lo que lo convierte en una herramienta valiosa para estudiar el papel de la enzima en varios procesos biológicos.
Propiedades
IUPAC Name |
sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOHOALJQOFNTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96187-53-0 (Parent) | |
| Record name | Brequinar sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30242173 | |
| Record name | Brequinar sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96201-88-6 | |
| Record name | Brequinar sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brequinar sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREQUINAR SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)

